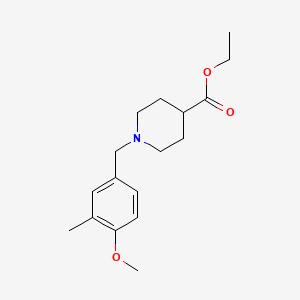
diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CDP, is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. This compound belongs to the class of dihydropyridines and has been found to have a variety of biochemical and physiological effects. In
Wirkmechanismus
Diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its biological effects through a variety of mechanisms. It has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been found to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been found to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which can contribute to the prevention of age-related diseases. diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been found to improve cognitive function and memory in animal models, suggesting that it may have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its low toxicity and high solubility, which make it easy to administer to cells and animals. However, one limitation of using diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is its relatively low potency, which may require higher concentrations to achieve the desired biological effects.
Zukünftige Richtungen
There are several future directions for research on diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the potential use of diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate in these applications. Another area of interest is the potential use of diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate as a dietary supplement to promote healthy aging and prevent age-related diseases. Finally, further studies are needed to explore the mechanism of action of diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate and its potential interactions with other compounds and drugs.
Conclusion:
In conclusion, diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. It has a variety of biological activities and has been investigated for its potential use in the treatment of neurological disorders and as a dietary supplement. Further research is needed to fully explore the potential of diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate in these applications.
Synthesemethoden
The synthesis of diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of ethyl acetoacetate with 2-chlorobenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with methylamine and diethyl oxalate to yield diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate. This synthesis method has been optimized and modified by researchers to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
Eigenschaften
IUPAC Name |
diethyl 4-(2-chlorophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-4-23-17(21)13-10-20(3)11-14(18(22)24-5-2)16(13)12-8-6-7-9-15(12)19/h6-11,16H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJIKCGVHNPIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2Cl)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(5-{[3-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-furyl)methyl]thio}pyrimidine](/img/structure/B5680744.png)

![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5680758.png)
![6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one](/img/structure/B5680761.png)

![N-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetamide](/img/structure/B5680774.png)
![5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5680782.png)
![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5680785.png)
![4-(5-methyl-1,2,4-oxadiazol-3-yl)-1-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperidine](/img/structure/B5680799.png)
![3-[(2-amino-5-ethylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5680813.png)
![N-methyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5680825.png)
![1-ethyl-4-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5680839.png)
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1-methylpyridin-2(1H)-one](/img/structure/B5680849.png)
![5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5680857.png)